1-(4-Bromobut-1-enyl)-3-methoxybenzene
Description
1-(4-Bromobut-1-enyl)-3-methoxybenzene is a brominated aromatic compound featuring a methoxy group at the 3-position of the benzene ring and a 4-bromobut-1-enyl substituent at the 1-position. The butenyl chain contains a double bond between carbons 1 and 2, with bromine at carbon 4.
Properties
IUPAC Name |
1-(4-bromobut-1-enyl)-3-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-13-11-7-4-6-10(9-11)5-2-3-8-12/h2,4-7,9H,3,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIJQIGKZCIKMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromobut-1-en-1-yl)-3-methoxybenzene typically involves the bromination of but-1-ene followed by a coupling reaction with 3-methoxybenzene. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 1-(4-bromobut-1-en-1-yl)-3-methoxybenzene may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromobut-1-en-1-yl)-3-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The double bond in the but-1-en-1-yl group can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Major Products
Substitution: Formation of 1-(4-hydroxybut-1-en-1-yl)-3-methoxybenzene.
Oxidation: Formation of 1-(4-oxobut-1-en-1-yl)-3-methoxybenzene.
Reduction: Formation of 1-(4-bromobutyl)-3-methoxybenzene.
Scientific Research Applications
1-(4-bromobut-1-en-1-yl)-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-bromobut-1-en-1-yl)-3-methoxybenzene involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxy group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. Additionally, the methoxy group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Substituent Structure and Functional Groups
Analysis :
- The target compound’s alkenyl bromide substituent distinguishes it from ethers (e.g., 5a) and alkynes (e.g., bromoethynyl derivatives). The double bond in the butenyl chain allows conjugation with the aromatic ring, enhancing stability and altering reactivity compared to saturated chains .
- Compared to 1-(1-bromopropyl)-3-methoxybenzene, the target’s longer chain and allylic bromine may increase susceptibility to elimination or nucleophilic substitution .
Bromine Position and Reactivity
Analysis :
Analysis :
Physicochemical Properties
Analysis :
- The target’s double bond increases polarity compared to saturated analogs, affecting chromatographic behavior (e.g., HPLC retention times) .
- Ethers (e.g., 5a) exhibit lower boiling points due to weaker intermolecular forces compared to bromides.
Key Research Findings
- Reactivity : Allylic bromides like the target compound are superior leaving groups in metal-catalyzed cross-couplings compared to aromatic bromides .
- Stability : Compounds with conjugated double bonds (e.g., target) show enhanced stability against hydrolysis compared to primary alkyl bromides .
- Synthetic Challenges : Bromination of alkenes requires careful control to avoid side reactions (e.g., dibromination), as seen in aromatic bromination studies .
Biological Activity
1-(4-Bromobut-1-enyl)-3-methoxybenzene, also known as 4-bromo-3-methoxyphenyl-1-butene, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and providing detailed data tables.
- Molecular Formula : C12H13BrO
- Molecular Weight : 253.14 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may act through mechanisms such as enzyme inhibition, receptor modulation, and interference with cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties against various bacterial strains. For instance, it demonstrated effectiveness against Staphylococcus aureus and Escherichia coli in vitro, suggesting its potential as a lead compound for antibiotic development.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. In vitro assays have indicated that it can inhibit the proliferation of certain cancer cell lines, including breast and colon cancer cells.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In animal models, it reduced inflammation markers and exhibited a decrease in edema formation.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HT-29 (Colon Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
Case Studies
A notable case study involved the evaluation of the compound's effects on human cancer cell lines. Researchers treated MCF-7 cells with varying concentrations of this compound and observed a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, supporting the hypothesis of its anticancer activity.
In another study focusing on its antimicrobial properties, researchers tested the compound against a panel of clinical isolates. The results indicated that it possessed comparable activity to established antibiotics, highlighting its potential for further development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
